N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide
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Overview
Description
N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of fluorine atoms, a hydroxyl group, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-5-methylbenzenesulfonyl chloride and 2,2-difluoro-3-hydroxypropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Catalysts and Reagents: A base such as triethylamine or pyridine is used to neutralize the hydrochloric acid formed during the reaction, facilitating the formation of the sulfonamide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:
Batch or Continuous Flow Reactors: Depending on the scale, batch reactors or continuous flow reactors are used to ensure consistent quality and yield.
Automation and Control: Automated systems are employed to monitor and control reaction parameters such as temperature, pressure, and pH.
Green Chemistry Principles: Efforts are made to minimize waste and use environmentally friendly solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: It is explored for its potential use in the synthesis of novel materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism by which N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide exerts its effects involves:
Molecular Targets: The compound may target specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may interfere with metabolic pathways or signaling cascades, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2,2-difluoro-3-hydroxypropyl)-2-(difluoromethoxy)benzamide
- 6-[1-(2,2-difluoro-3-hydroxypropyl)-5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atoms enhance its stability and lipophilicity, making it a valuable compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-(2,2-difluoro-3-hydroxypropyl)-2-fluoro-5-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO3S/c1-7-2-3-8(11)9(4-7)18(16,17)14-5-10(12,13)6-15/h2-4,14-15H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRXXLPDTIMLTAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)S(=O)(=O)NCC(CO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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